5,6,7-Trifluorochroman-4-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluorochroman-4-aminehydrochloride is a chemical compound with the molecular formula C10H11ClF3NO It is a derivative of chroman, a bicyclic organic compound, and contains three fluorine atoms at positions 5, 6, and 7, as well as an amine group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of chroman derivatives using reagents such as trifluoromethyl iodide (CF3I) under conditions that promote the selective introduction of fluorine atoms at the desired positions . The amine group can then be introduced through nucleophilic substitution reactions using amine precursors .
Industrial Production Methods
Industrial production of 5,6,7-Trifluorochroman-4-aminehydrochloride may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trifluorochroman-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chromanones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluorochroman-4-aminehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6,7-Trifluorochroman-4-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluorochroman-4-amine hydrochloride: A similar compound with a single fluorine atom at position 6.
7-(Trifluoromethyl)chroman-4-amine hydrochloride: Another related compound with a trifluoromethyl group at position 7.
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole: A compound with multiple halogen substitutions, used for comparison in terms of reactivity and applications.
Uniqueness
5,6,7-Trifluorochroman-4-aminehydrochloride is unique due to the specific arrangement of fluorine atoms and the presence of an amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H8F3NO |
---|---|
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
5,6,7-trifluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H8F3NO/c10-4-3-6-7(9(12)8(4)11)5(13)1-2-14-6/h3,5H,1-2,13H2 |
InChI-Schlüssel |
BUVOSOPHKSSSDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC(=C(C(=C2C1N)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.